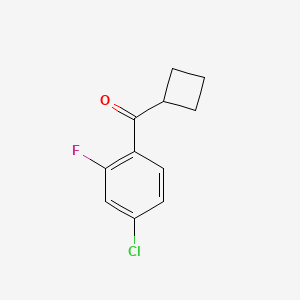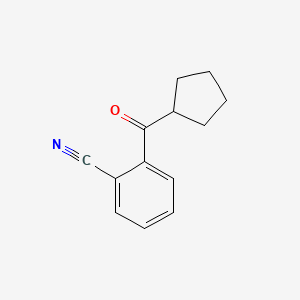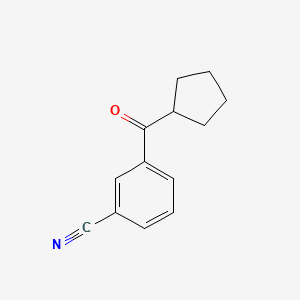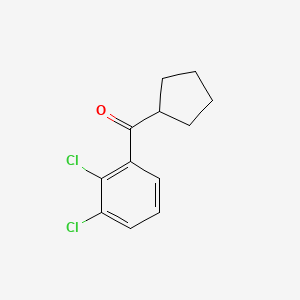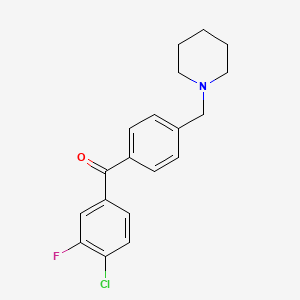
4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 . It is also known by the IUPAC name (4-Chloro-3-fluorophenyl) (4- (piperidin-1-ylmethyl)phenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This core is substituted at the 4-position with a chlorine atom and at the 3-position with a fluorine atom. The 4’-position of the other benzene ring is substituted with a piperidinomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone, such as its melting point, boiling point, and density, were not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: Innovative synthesis methods for related benzophenone compounds have been developed. For example, a one-pot synthesis technique suitable for industrial scale-up has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, involving fluorination and a Friedel–Crafts reaction, yielding the compound in excellent yield (Karrer, Meier, & Pascual, 2000).
- Photoelectrochemical Reactions: The photo- and electro-chemical activation of benzophenone and derivatives like 4-fluorobenzophenone have been studied. These studies offer insights into the photocurrent generation and chemical transformations of these compounds (Leslie, Compton, & Silk, 1997).
Biological and Medical Applications
- Antiproliferative Activity: Some benzophenone compounds have shown promising antiproliferative activity against certain cell lines. For instance, benzophenones with fluoro and chloro substituents have demonstrated potency in activating caspase-activated DNase for DNA fragmentation, important in apoptosis (Al‐Ghorbani et al., 2016).
- Tumor Growth Inhibition: Novel benzophenone analogs have been investigated for their anti-cancer effects. Certain compounds with methyl, chloro, and fluoro groups have shown significant tumor inhibition properties, potentially useful in cancer therapy (Mohammed & Ara Khanum, 2018).
Environmental Applications
- Transformation in Water Treatment: Studies on benzophenone compounds like 4-hydroxyl benzophenone have shown their transformation during water treatment processes. This research is crucial for understanding the environmental impact and safety of these compounds in water sources (Liu et al., 2016).
Material Science Applications
- Polymer Synthesis: Research on benzophenone derivatives includes the development of new polymers. For example, multiblock copolymers involving sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have been synthesized, showing potential for applications like proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAZJIUMBOIQAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642699 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-20-7 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




